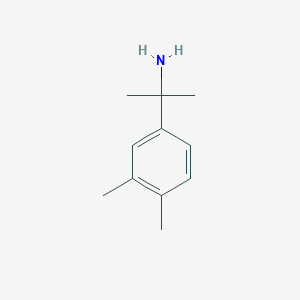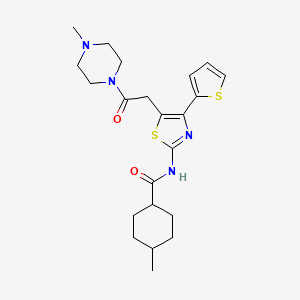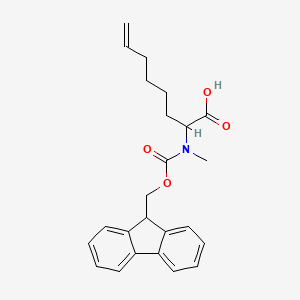![molecular formula C11H11NOS2 B12302925 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is a chemical compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group attached to the fourth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone typically involves the reaction of a thiazolidine derivative with a phenyl-containing reagent under specific conditions. One common method involves the cyclization of a thioamide with an α-haloketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]ethanone
- 1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone
Uniqueness
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the thiazolidine ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H11NOS2 |
|---|---|
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clé InChI |
JMFXRMBPKFNSGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)


![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)



